2-(Butylsulfanyl)-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22821-07-4 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-butylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
GRCMYEUFSROLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Pathways of Benzoxazole (B165842) Ring Formation
The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The most prevalent and versatile strategy involves the condensation and subsequent cyclization of a o-aminophenol with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. rsc.orgnih.gov The general mechanism, while varying in its specific intermediates depending on the reactants and catalysts, follows a well-established course. It typically begins with the formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack and dehydration to yield the aromatic benzoxazole core. rsc.orgacs.org
The traditional approach involves the condensation of 2-aminophenol (B121084) with various carbonyl compounds. nih.gov Modern synthetic methods have expanded to include reactions with a wide array of substrates like alcohols, alkynones, isothiocyanates, and ortho-esters, often facilitated by advanced catalytic systems. rsc.orgnih.govresearchgate.net These diverse pathways allow for the synthesis of a broad spectrum of 2-substituted benzoxazoles. nih.gov
The cyclization process leading to the benzoxazole ring proceeds through several key intermediates, the nature of which is dictated by the starting materials and reaction conditions.
Schiff Base/Imine Intermediates: When 2-aminophenol reacts with an aldehyde, the initial step is the formation of a Schiff base (an imine) intermediate. acs.org The reaction is often catalyzed by an acid, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the amino group of the 2-aminophenol. acs.org This is followed by dehydration. The subsequent crucial step is the intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. A final dehydration step then leads to the aromatic benzoxazole ring. acs.org
Amidinium and Amide Intermediates: In a method utilizing tertiary amides activated by triflic anhydride (B1165640) (Tf₂O), a highly reactive amidinium salt is formed as the initial intermediate. nih.gov The 2-aminophenol's amino group then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization to produce a tetrahedral intermediate, which then eliminates a molecule to form the final 2-substituted benzoxazole. nih.gov
Spiro Intermediates: In certain synthetic routes, particularly those involving rearrangements, spiro intermediates play a pivotal role. For instance, in the Smiles rearrangement of activated benzoxazole-2-thiol derivatives, the nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon forms a new C–N bond, resulting in a transient spiro intermediate. acs.org Subsequent rearomatization and hydrolysis or cleavage lead to the final substituted aminobenzoxazole product. acs.org
While many benzoxazole syntheses proceed through classic ionic pathways involving nucleophilic attack and condensation, radical mechanisms have also been explored and utilized.
Ionic Pathways: The majority of benzoxazole ring formations are ionic in nature. nih.gov A prime example is the reaction between 2-aminophenol and an aldehyde catalyzed by a Brønsted or Lewis acid. acs.org The mechanism involves the protonation of the carbonyl group, nucleophilic attack by the amine, formation of an imine, and intramolecular cyclization by the hydroxyl group, all of which are polar, ionic steps. acs.org Another ionic pathway involves the reaction of 2-aminophenols with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is activated by a Lewis acid (e.g., BF₃·Et₂O). acs.orgnih.gov The process is initiated by the nucleophilic attack of the amino group, followed by cyclization of the hydroxyl group. acs.orgnih.gov
Radical Pathways: Radical pathways offer alternative and powerful methods for constructing the benzoxazole ring. One proposed mechanism involves a single-electron transfer (SET) from an electron-rich precursor to an oxidizing agent. researchgate.net This can generate radical cation intermediates that undergo further steps to form the final product. researchgate.net More recently, visible-light photoredox catalysis has emerged as a potent tool for generating amine radical cations, which can then undergo cyclization. researchgate.net For example, a photo-assisted radical cyclization of 2-substituted anilines with aldehydes has been developed, showcasing the utility of radical-based strategies in forming the benzoxazole core. researchgate.net
Influence of Catalysts and Reaction Conditions on Mechanism
Catalysts and reaction conditions exert a profound influence on the mechanism, rate, and outcome of benzoxazole synthesis. The choice of catalyst can determine which mechanistic pathway is favored, while conditions such as temperature and solvent can affect reaction kinetics and selectivity.
A wide variety of catalysts are employed in benzoxazole synthesis, each influencing the mechanism in a specific way:
Brønsted and Lewis Acids: These are commonly used to activate carbonyl compounds or other electrophiles. acs.orgnih.gov Brønsted acids (e.g., TsOH·H₂O) protonate the carbonyl oxygen, while Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) coordinate to it, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the 2-aminophenol. acs.orgorganic-chemistry.org
Metal Catalysts: Transition metals like copper, palladium, and ruthenium are used in various coupling and cyclization reactions. acs.orgijpbs.com Copper(I) iodide (CuI), often used with a ligand like 1,10-phenanthroline, can catalyze the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org The proposed mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination. organic-chemistry.org Palladium catalysts are effective for reactions involving isocyanides or for C-H arylation. organic-chemistry.orgijpbs.com
Nanocatalysts: Nanoparticle-based catalysts, such as nano copper ferrite (B1171679) or ceria (CeO₂), offer high surface area and enhanced catalytic activity, often under greener reaction conditions. ijpbs.com For instance, nano copper ferrite can catalyze the synthesis of 2-aryl benzoxazoles via a redox mechanism at elevated temperatures. ijpbs.com
Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst. nih.gov Brønsted acidic ionic liquids (BAILs), for example, can effectively catalyze the condensation of 2-aminophenols and aldehydes under solvent-free conditions, simplifying product isolation and allowing for catalyst recycling. nih.govacs.orgnih.gov
The table below summarizes the impact of various catalytic systems on benzoxazole synthesis.
| Catalyst System | Typical Substrates | Key Mechanistic Role | Reference |
|---|---|---|---|
| Brønsted Acid (e.g., TsOH) + CuI | 2-Aminophenols + β-Diketones | Dual activation: Brønsted acid activates the ketone, CuI facilitates cyclization. | acs.orgorganic-chemistry.org |
| BF₃·Et₂O (Lewis Acid) | 2-Aminophenols + N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Activates the cyano group of NCTS for nucleophilic attack. | acs.orgnih.gov |
| Triflic Anhydride (Tf₂O) | 2-Aminophenols + Tertiary Amides | Activates the amide by forming a highly reactive amidinium salt intermediate. | nih.gov |
| Palladium (Pd) Complexes | o-Aminophenols + Isocyanides | Catalyzes the coupling and cyclization cascade. | organic-chemistry.orgijpbs.com |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenols + Aldehydes | Acts as a recyclable, heterogeneous acid catalyst to promote condensation and dehydration. | acs.orgnih.gov |
| Nano Copper Ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | Acts as a magnetically recoverable nanocatalyst for intramolecular cyclization. | organic-chemistry.orgijpbs.com |
Reaction conditions such as temperature and solvent are also critical. Higher temperatures are often required to overcome activation barriers, particularly for the final dehydration/aromatization step. nih.gov Solvent choice affects the solubility of reactants and the stability of intermediates and transition states, as discussed in the context of Sₙ2 kinetics. nih.gov
Halogen Dance Rearrangements in Related Oxazole (B20620) Systems
The "halogen dance" is a fascinating rearrangement reaction observed in various aromatic and heteroaromatic systems, including the oxazole ring, a structural relative of benzoxazole. thieme-connect.com This reaction involves the base-induced migration of a halogen atom from one position to another on the same aromatic ring. thieme-connect.communi.cz To date, this rearrangement has been primarily investigated on oxazole systems rather than benzoxazoles. thieme-connect.comthieme-connect.com
The mechanism is initiated by deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a position adjacent to the halogen. thieme-connect.com For a 5-bromo-2-phenyloxazole, for example, LDA deprotonates the C4 position to generate a lithiated intermediate. thieme-connect.com This intermediate can then induce a halogen-metal exchange with a molecule of the starting material, propagating a cascade that ultimately leads to a thermodynamically more stable 4-bromo-5-lithiooxazole intermediate. thieme-connect.com Quenching this final intermediate with an electrophile allows for the synthesis of 4-bromo-5-substituted oxazoles, which are otherwise difficult to access directly. muni.cz
Interestingly, a study on the halogen dance of 5-iodooxazoles found that the use of 2-(butylsulfanyl)-5-bromooxazole as a catalyst was crucial for achieving synthetically useful yields. researchgate.net This highlights a direct, albeit catalytic, role for a compound structurally similar to the subject of this article in a sophisticated rearrangement reaction within the broader oxazole family. The reaction provides a powerful tool for isomerizing halo-oxazoles and introducing functional groups at positions that are not readily accessible through conventional methods. researchgate.net
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(Butylsulfanyl)-1,3-benzoxazole, distinct signals are predicted for the protons of the benzoxazole (B165842) ring and the butylsulfanyl chain. The four aromatic protons on the benzoxazole ring are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 7.8 ppm, due to the deshielding effect of the aromatic system. rsc.orgrsc.org The protons of the butylsulfanyl group would present signals in the upfield region. The methylene (B1212753) group directly attached to the sulfur atom (-S-CH₂-) is anticipated to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 3.2-3.4 ppm. The subsequent methylene groups (-CH₂-CH₂-) would resonate as sextets or multiplets between δ 1.5-1.8 ppm and δ 1.3-1.5 ppm. The terminal methyl group (-CH₃) is expected to appear as a triplet at approximately δ 0.9-1.0 ppm. niscair.res.in
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. The benzoxazole moiety is expected to show several signals in the aromatic region (δ 110-155 ppm). The carbon atom at the 2-position (C=N), bonded to the sulfur, is predicted to have a chemical shift in the range of δ 163-165 ppm. rsc.org The carbons of the butylsulfanyl chain would appear in the aliphatic region, with the carbon adjacent to the sulfur (-S-CH₂) expected around δ 30-35 ppm and the other carbons appearing progressively upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | 7.0 - 7.8 | Multiplet | C=N | 163 - 165 |
| -S-CH₂ -CH₂CH₂CH₃ | 3.2 - 3.4 | Triplet | Aromatic-C | 110 - 155 |
| -S-CH₂-CH₂ -CH₂CH₃ | 1.5 - 1.8 | Sextet | -S-CH₂ - | 30 - 35 |
| -S-CH₂CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | -CH₂-CH₂ - | 25 - 30 |
| -S-CH₂CH₂CH₂-CH₃ | 0.9 - 1.0 | Triplet | -CH₂ -CH₃ | 20 - 25 |
| -CH₃ | 10 - 15 | |||
| Predicted values are based on data from analogous structures. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the benzoxazole core and the butylsulfanyl side chain.
Key expected vibrational frequencies include C-H stretching from the butyl group's alkane structure, typically observed in the 2850-2960 cm⁻¹ region. The stretching vibration of the C=N bond within the oxazole (B20620) ring is anticipated to produce a sharp band between 1650 and 1690 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range. The characteristic C-O-C asymmetric stretching of the oxazole ring would likely appear as a strong band around 1250 cm⁻¹. Furthermore, the C-S stretching vibration, though often weak, is predicted to be in the 660-760 cm⁻¹ region. nih.govresearchgate.net
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2850 - 2960 | Medium-Strong | C-H Stretch | Butyl Chain |
| 1650 - 1690 | Medium-Sharp | C=N Stretch | Benzoxazole Ring |
| 1450 - 1600 | Medium-Variable | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Benzoxazole Ring |
| 660 - 760 | Weak-Medium | C-S Stretch | Thioether |
| Predicted values are based on data from analogous structures. nih.govresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₃NOS), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 207.
The fragmentation pattern is predictable based on the structure. A primary fragmentation pathway would involve the cleavage of the C-S bond, resulting in the loss of a butyl radical (•C₄H₉), leading to a fragment ion at m/z 150, corresponding to the benzoxazole-2-thiolate cation. Another common fragmentation is the McLafferty rearrangement for aliphatic chains, which could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 151, corresponding to protonated benzoxazole-2-thiol. Further fragmentation of the butyl chain itself could lead to the loss of smaller alkyl radicals. Fragmentation of the benzoxazole ring would also contribute to the spectrum, yielding characteristic ions. researchgate.netraco.catdocbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Ion | Fragment Lost |
| 207 | [C₁₁H₁₃NOS]⁺ | (Molecular Ion) |
| 151 | [C₇H₅NOS+H]⁺ | Butene (C₄H₈) |
| 150 | [C₇H₄NOS]⁺ | Butyl radical (•C₄H₉) |
| 134 | [C₇H₄NO]⁺ | Butyl sulfide (B99878) radical (•SC₄H₉) |
| 92 | [C₆H₄O]⁺ | - |
| Predicted values are based on general fragmentation principles and data from analogous structures. |
UV/Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Visible spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzoxazole ring system constitutes a chromophore that absorbs UV radiation. Based on studies of similar 2-substituted benzoxazoles, this compound is expected to exhibit significant absorption in the UVA region. scielo.br The principal absorption maxima (λₘₐₓ) are predicted to occur between 330 and 380 nm. scielo.brspectrabase.com These absorptions are attributed to π→π* transitions within the conjugated benzoxazole system. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is the standard method to assess its purity after synthesis. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. Detection would likely be performed with a UV detector set to one of the compound's absorption maxima (e.g., ~340 nm) to ensure high sensitivity. The purity is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would precisely determine bond lengths, bond angles, and intermolecular interactions.
Based on crystal structures of related benzoxazole derivatives, the benzoxazole ring system is expected to be essentially planar. nih.gov The crystal packing would likely be stabilized by various intermolecular forces, such as van der Waals interactions and potentially π–π stacking between the aromatic rings of adjacent molecules. nih.gov The flexible butylsulfanyl chain would adopt a low-energy conformation within the crystal lattice. The analysis would yield key crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.govmdpi.com
Theoretical and Computational Investigations of 2 Butylsulfanyl 1,3 Benzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of benzoxazole (B165842) derivatives. These computational methods provide detailed insights into the molecule's geometry, orbital interactions, and reactivity.
Analysis of Molecular Geometry and Conformation
The molecular structure of benzoxazole derivatives has been a subject of interest in computational studies. The benzoxazole ring system is generally found to be nearly planar. nih.gov For instance, in a study of 2-substituted benzoxazole derivatives, the maximum deviation from the mean plane was found to be minimal, indicating a high degree of planarity. nih.gov This planarity is a crucial feature as it can influence the molecule's interaction with biological targets.
Computational modeling of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole using DFT with the B3LYP/6-311++g(d,p) level of theory has provided detailed information on its bond lengths, bond angles, and torsion angles. nih.gov The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data for similar benzoxazole derivatives. nih.gov For example, the torsion angle between the piperazinyl ring and the propionamido group was determined to be -64.29°. nih.gov The angles between the 2-(p-chloro-benzyl) ring, the benzoxazole ring, and the phenyl ring were found to be 76.75° and 76.67°, respectively. nih.gov
Conformational studies of related benzoxazole derivatives, such as 2-(carbonylmethylthio) oxazole (B20620), have shown that internal rotation around specific dihedral angles gives rise to different conformations. semanticscholar.org The most stable conformation is often a planar one, which is in agreement with experimental crystal structures. semanticscholar.org Theoretical studies on other benzoxazole derivatives have also highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations, leading to the observation of a single isomer in NMR spectroscopy. scielo.brscielo.br
Study of Orbital Interactions and Reactivity Descriptors
DFT calculations are also employed to understand the orbital interactions and reactivity of benzoxazole derivatives. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and charge transfer within the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is used to evaluate stabilization energies arising from intra- and intermolecular interactions. researchgate.net This analysis provides insights into hyperconjugative interactions and electronic delocalization within the molecule. semanticscholar.org For example, in a study of 2-(methoxycarbonylmethylthio)benzo[d]oxazole, NBO analysis revealed strong electronic delocalization via resonance interactions on the 2-mercaptobenzoxazole (B50546) group. semanticscholar.org The anomeric effect, involving the hyperconjugative interaction lpσ(S1)→ σ*(C7=N1), was found to contribute to the stability of the most stable conformation. semanticscholar.org
Reactivity descriptors such as electronegativity, chemical potential, global hardness, softness, and electrophilicity are calculated to predict the molecule's reactivity towards nucleophilic and electrophilic attacks. researchgate.net Condensed Fukui functions are used to identify the specific atomic sites within the molecule that are most susceptible to such attacks. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target, typically a protein. mdpi.comnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict the binding modes and estimate the binding affinities of benzoxazole derivatives to their target proteins. researchgate.net These simulations help in understanding the intermolecular interactions between the ligand and the receptor. nih.gov For instance, docking studies on benzoxazole derivatives have been used to examine their potential as antimicrobial and anticancer agents by predicting their interactions with enzymes like DNA gyrase and thymidylate synthase. nih.govijpsdronline.com The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a stronger predicted binding. researchgate.net
In a study of benzoxazole derivatives as potential anticancer agents, docking simulations were performed against the thymidylate synthase enzyme. ijpsdronline.com The results indicated considerable interactions, suggesting an affinity of these compounds for the target enzyme. ijpsdronline.com Similarly, docking studies of other benzoxazole derivatives with the main protease of COVID-19 have been conducted to evaluate their potential as antiviral agents. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The stability of a ligand-target complex is determined by various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The benzoxazole ring, being aromatic and planar, can participate in π-stacking and π-cation interactions. mdpi.com The nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors. mdpi.com
For example, in the crystal structure of a thio-benzoxazole derivative, intermolecular C—H···N interactions were observed, linking the molecules into a column. nih.gov The structure was further stabilized by intermolecular π–π interactions. nih.gov In another study, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate revealed strong C—H⋯N and weak C—H⋯O hydrogen bonds, as well as C–O⋯π and π–π interactions. nih.gov Molecular docking studies of various benzoxazole derivatives have consistently highlighted the importance of these interactions in their binding to target proteins. researchgate.netbohrium.com
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure, or stereochemistry, of a molecule is crucial for its biological activity. scielo.brscielo.br Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
For some 2-substituted benzoxazole derivatives, theoretical studies have been conducted to investigate their stereochemistry. scielo.brscielo.br In one such study, it was found that the pronounced stabilization of the E stereoisomer, due to intramolecular hydrogen bonding, resulted in it being the exclusively observed product. scielo.brscielo.br This highlights how subtle energetic preferences can dictate the observed stereochemistry of a molecule.
Rotational Barriers and Isomer Stability
A detailed theoretical examination of the rotational barriers and the relative stability of various isomers of 2-(butylsulfanyl)-1,3-benzoxazole is essential for a comprehensive understanding of its conformational landscape. The flexibility of the butyl group attached to the sulfur atom allows for the existence of multiple conformers, each with a distinct energy level. The rotation around the C-S and S-butyl bonds would define these conformational isomers.
However, a review of the current scientific literature did not yield specific studies focused on the computational analysis of the rotational energy barriers or the relative stability of the conformational isomers of this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface as a function of the dihedral angles of the butyl chain. This analysis would identify the most stable (lowest energy) conformers and the energy required to transition between them.
In Silico Predictions for Molecular Properties (excluding ADMET/Toxicity)
Computational methods are frequently employed to predict a variety of molecular properties for novel compounds. For benzoxazole derivatives, these predictions are often part of broader studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, which aim to correlate molecular features with biological activity. nih.gov
While specific computational studies dedicated solely to this compound are not prevalent, it is common practice in computational chemistry to calculate a range of molecular descriptors to characterize a molecule. These descriptors can provide an indication of the molecule's general physicochemical properties. Based on the types of properties calculated for similar benzoxazole structures in various research contexts, a set of predicted molecular properties for this compound can be compiled. bibliomed.org These properties are valuable in understanding the molecule's behavior in different chemical environments.
Below is a table of representative molecular properties that are typically predicted through in silico methods for a compound with the structure of this compound.
| Molecular Property | Predicted Value | Significance |
| Molecular Weight | 207.30 g/mol | The mass of one mole of the compound. |
| Molecular Formula | C₁₁H₁₃NOS | Describes the elemental composition of the molecule. |
| XLogP3 | 3.8 | A measure of the compound's lipophilicity, which influences its solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms, capable of donating in a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. |
| Rotatable Bond Count | 4 | The number of bonds that allow for free rotation, indicating molecular flexibility. |
| Exact Mass | 207.071809 g/mol | The precise mass of the most abundant isotope of the molecule. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | The surface area of polar atoms, which correlates with transport properties. |
| Heavy Atom Count | 14 | The total number of non-hydrogen atoms in the molecule. |
| Formal Charge | 0 | The net electrical charge of the molecule. |
These predicted properties provide a foundational understanding of the physicochemical nature of this compound from a computational perspective.
Structure Activity Relationship Sar Elucidation for Benzoxazole Derivatives
Impact of Substituent Variation at the 2-Position on Molecular Activity
The substituent at the 2-position of the benzoxazole (B165842) ring is a primary determinant of the molecule's pharmacological activity. nih.govmdpi.com This position is highly amenable to chemical modification, allowing for the introduction of a wide variety of functional groups that can fine-tune the compound's properties.
Role of Aliphatic Thioether Moiety (e.g., Butylsulfanyl)
The introduction of an aliphatic thioether, such as a butylsulfanyl group, at the 2-position of the benzoxazole ring imparts specific physicochemical characteristics. The sulfur atom of the thioether can participate in interactions, while the butyl chain adds a significant hydrophobic and flexible component to the molecule. In the synthesis of related compounds, thioether linkages are established through methods such as the reaction of a benzoxazole-2-thiol with an appropriate alkyl halide. rsc.org
Influence of Other Heterocyclic or Aromatic Substituents
The substitution of various aromatic and heterocyclic rings at the 2-position has been a successful strategy in developing potent benzoxazole-based agents. mdpi.com The nature of this substituent dramatically influences the compound's biological effects. For example, the presence of a thiophene (B33073) ring has been shown to enhance antibacterial activity against certain strains, while methoxy-substituted phenyl rings can improve anticancer properties. nih.govresearchgate.net The introduction of pyridine (B92270) rings has also been explored, leading to derivatives with notable antifungal activity. mdpi.comkuey.net
| 2-Position Substituent | Observed Biological Activity | Reference |
|---|---|---|
| Di-methoxy/Tri-methoxy Phenyl | Improved anticancer activity | nih.gov |
| Thiophene | Enhanced antimicrobial and antiproliferative effects | researchgate.net |
| Pyridine | Antifungal activity | mdpi.com |
| 2-N-Phenyl groups | Potent antibacterial activity, particularly against E. coli | nih.gov |
| 2,6-dimethyl phenyl | Noticeable inhibitory activity against MCF-7 cancer cell line | nih.gov |
Electronic and Steric Effects of Substituents on Molecular Interactions
The electronic properties of substituents at the 2-position play a crucial role in modulating molecular interactions. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the benzoxazole system, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins. nih.gov
For example, studies on the closely related benzothiazole (B30560) scaffold have shown that substituting an electron-withdrawing nitro group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which can be advantageous for charge transport properties. nih.gov Conversely, an aliphatic thioether like butylsulfanyl is generally considered an electron-donating group, which would raise the HOMO (Highest Occupied Molecular Orbital) energy.
Steric factors also have a profound impact. A bulky substituent may enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. However, excessive steric hindrance can also block access to the desired target. nih.gov The flexible butyl chain of the butylsulfanyl group allows it to adopt various conformations, potentially enabling a better fit within a hydrophobic pocket of a receptor. acs.org
Pharmacophore Modeling and Design Principles for Novel Benzoxazole Structures
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For benzoxazole derivatives, several pharmacophore models have been generated to guide the design of new, more potent compounds. nih.govesisresearch.org
These models commonly identify key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (Hp) or aromatic regions as being critical for activity. nih.govbenthamdirect.com For instance, a pharmacophore model for cytotoxic benzoxazoles identified two necessary hydrogen bond acceptor atoms or groups for activity. esisresearch.org In the case of 2-(butylsulfanyl)-1,3-benzoxazole, the oxazole (B20620) nitrogen and the thioether sulfur can both function as hydrogen bond acceptors, while the butyl group and the benzene (B151609) ring provide significant hydrophobic features. These characteristics allow it to fit the general requirements of many benzoxazole pharmacophore models.
| Pharmacophoric Feature | Potential Corresponding Moiety in this compound | Reference |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Oxazole Nitrogen, Thioether Sulfur | esisresearch.orgbenthamdirect.com |
| Hydrophobic Region (Hp) | Butyl chain, Benzene ring | esisresearch.org |
| Aromatic Ring | Benzene ring of the benzoxazole core | nih.gov |
Bioisosteric Replacements within Benzoxazole Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. morressier.comacs.org The benzoxazole ring itself is considered a privileged scaffold and has been successfully used as a bioisostere for other chemical groups, such as anilides, to improve properties like lipophilicity and bioavailability. nih.gov Similarly, the related benzisoxazole heterocycle has served as an effective bioisosteric replacement for a benzoyl group. nih.gov
Within the this compound structure, the butylsulfanyl moiety can be considered a bioisostere for other groups. For example, the thioether linkage (-S-) is a classical bioisostere of an ether linkage (-O-), a methylene (B1212753) group (-CH2-), or a secondary amine (-NH-). Each replacement subtly alters the molecule's bond angles, polarity, lipophilicity, and metabolic profile, which can lead to significant changes in biological activity. This principle allows for the fine-tuning of a lead compound to optimize its drug-like properties.
| Original Group | Bioisosteric Replacement | Rationale / Outcome | Reference |
|---|---|---|---|
| Anilide | Benzoxazole | Improved lipophilicity and bioavailability by removing H-bond donor | nih.gov |
| Benzoyl | Benzisoxazole | Appropriate replacement leading to potent enzyme inhibitors | nih.gov |
| Pyrazole | Imidazole / Thiazole | Retained antagonistic activity at target receptor | acs.org |
| Thioether (-S-) | Ether (-O-), Methylene (-CH2-) | Classical bioisosteric replacement to modulate polarity and metabolism | General Principle |
Chemical Transformations and Reactivity of 2 Butylsulfanyl 1,3 Benzoxazole
Oxidation Reactions of the Butylsulfanyl Group
The sulfur atom in the butylsulfanyl group of 2-(butylsulfanyl)-1,3-benzoxazole is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are significant as they can alter the electronic properties and biological activity of the molecule.
The oxidation to the sulfoxide, 2-(butylsulfinyl)-1,3-benzoxazole, can be achieved using a variety of mild oxidizing agents. A common method involves the use of a stoichiometric amount of an oxidant like hydrogen peroxide in a suitable solvent such as acetic acid. Other reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed for this transformation. The reaction is typically carried out at or below room temperature to prevent over-oxidation to the sulfone.
Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or an excess of a milder one leads to the formation of the corresponding sulfone, 2-(butylsulfonyl)-1,3-benzoxazole. Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide are effective for this conversion. The resulting sulfonyl group is a strong electron-withdrawing group, which significantly modifies the reactivity of the benzoxazole (B165842) ring.
| Starting Material | Reagent(s) | Product |
| This compound | H₂O₂ (1 equiv.), Acetic Acid | 2-(Butylsulfinyl)-1,3-benzoxazole |
| This compound | m-CPBA (1 equiv.) | 2-(Butylsulfinyl)-1,3-benzoxazole |
| 2-(Butylsulfinyl)-1,3-benzoxazole | H₂O₂ (excess) or KMnO₄ | 2-(Butylsulfonyl)-1,3-benzoxazole |
| This compound | H₂O₂ (excess) or KMnO₄ | 2-(Butylsulfonyl)-1,3-benzoxazole |
Electrophilic and Nucleophilic Substitutions on the Benzoxazole Ring
The benzoxazole ring system can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity are highly dependent on the nature of the substituents present on the ring.
Electrophilic Aromatic Substitution:
The benzoxazole ring itself is a π-excessive heteroaromatic system, but its reactivity towards electrophiles is influenced by the fusion to the benzene (B151609) ring and the substituent at the 2-position. The butylsulfanyl group is generally considered to be an ortho-, para-directing group and an activating group in electrophilic aromatic substitution due to the lone pairs on the sulfur atom which can stabilize the cationic intermediate (arenium ion) through resonance. However, the fused oxazole (B20620) ring has a deactivating effect. Therefore, electrophilic substitution on the benzene part of the benzoxazole ring typically requires forcing conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com For this compound, these reactions would be expected to occur primarily at the 5- and 7-positions of the benzoxazole ring. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 2-(butylsulfanyl)-5-nitro-1,3-benzoxazole and 2-(butylsulfanyl)-7-nitro-1,3-benzoxazole. masterorganicchemistry.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA_r) on the benzoxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. wikipedia.orgyoutube.com The butylsulfanyl group at the 2-position does not strongly activate the ring for nucleophilic attack. However, if the benzoxazole ring is substituted with a good leaving group, such as a halogen, and activated by a nitro group, nucleophilic substitution becomes more feasible. For example, a hypothetical 6-chloro-2-(butylsulfanyl)-5-nitro-1,3-benzoxazole could undergo nucleophilic substitution of the chloride by various nucleophiles. The 2-position of the benzoxazole ring is also susceptible to nucleophilic attack, which can lead to ring-opening reactions (see section 7.4).
Functional Group Interconversions on the Butyl Chain
The butyl group of this compound offers opportunities for functional group interconversions, which can be used to synthesize a variety of derivatives. While the saturated alkyl chain is generally unreactive, the positions alpha and beta to the sulfur atom exhibit some reactivity.
One potential transformation is the hydroxylation of the butyl chain. This can be inspired by metabolic pathways of drugs containing tert-butyl groups, which are often hydroxylated by cytochrome P450 enzymes. hyphadiscovery.com In a laboratory setting, selective oxidation of a C-H bond on the butyl chain can be challenging but may be achieved using specific reagents or catalytic systems. For instance, oxidation could potentially introduce a hydroxyl group, leading to compounds like 2-((hydroxybutyl)sulfanyl)-1,3-benzoxazole. Further oxidation of this alcohol could yield the corresponding ketone or carboxylic acid.
Another possibility is halogenation of the butyl chain, typically via a radical mechanism. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom onto the butyl chain, which can then serve as a handle for further nucleophilic substitutions to introduce other functional groups like amines, azides, or cyanides.
| Starting Material | Reagent(s) | Potential Product(s) |
| This compound | Selective C-H oxidation reagents | 2-((Hydroxybutyl)sulfanyl)-1,3-benzoxazole |
| This compound | NBS, UV light | 2-((Bromobutyl)sulfanyl)-1,3-benzoxazole |
| 2-((Bromobutyl)sulfanyl)-1,3-benzoxazole | Nucleophile (e.g., NaN₃, NaCN) | 2-((Azidobutyl)sulfanyl)-1,3-benzoxazole, 2-((Cyanobutyl)sulfanyl)-1,3-benzoxazole |
Ring-Opening and Rearrangement Reactions
The benzoxazole ring, particularly when substituted at the 2-position with a group that can stabilize a negative charge or act as a leaving group, can undergo ring-opening reactions upon treatment with strong nucleophiles. For instance, reaction of 2-substituted benzoxazoles with secondary amines can lead to ring opening to form N-(2-hydroxyphenyl)amidines. rsc.org In the case of this compound, a strong nucleophile could potentially attack the C2 carbon, leading to cleavage of the C-O bond of the oxazole ring.
Rearrangement reactions of this compound are less common but could potentially be induced under thermal or photochemical conditions. For instance, a dtic.miljocpr.com-sigmatropic shift of the butyl group from the sulfur to the nitrogen atom could be envisioned, although this would likely require significant energy input. Another possibility is the Thorpe-Ingold effect influencing cyclization reactions if functional groups are introduced on the butyl chain. wikipedia.org
Cross-Coupling Reactions for Further Derivatization
The butylsulfanyl group at the 2-position of the benzoxazole ring can be considered a leaving group in certain transition-metal-catalyzed cross-coupling reactions. This allows for the derivatization of the 2-position by forming new carbon-carbon or carbon-heteroatom bonds.
Analogous to the nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, it is plausible that this compound could undergo similar reactions. rsc.org For example, a Suzuki-Miyaura coupling reaction could potentially be developed to couple the benzoxazole core with various aryl or vinyl boronic acids, displacing the butylsulfanyl group. rsc.orgnih.govrsc.orgnih.govnih.govmdpi.com This would provide a versatile method for the synthesis of 2-aryl or 2-vinylbenzoxazoles.
Similarly, other cross-coupling reactions such as the Sonogashira coupling with terminal alkynes or the Buchwald-Hartwig amination with amines could be explored to introduce alkynyl or amino substituents at the 2-position, respectively. The success of these reactions would depend on finding suitable catalytic systems that can activate the C-S bond for oxidative addition to the metal center.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-1,3-benzoxazole | Pd(0) catalyst, base |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-1,3-benzoxazole | Pd(0)/Cu(I) catalyst, base |
| Buchwald-Hartwig Amination | Amine | 2-Amino-1,3-benzoxazole | Pd(0) catalyst, base |
Advanced Research Applications of Benzoxazoles Non Clinical
Fluorescent Probes and Sensor Technologies
The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes and sensors. mdpi.comresearchgate.net These compounds are valued for their inherent fluorescence, which can be modulated by the introduction of various functional groups. The electron-rich nature of the benzoxazole system often leads to strong fluorescence emission, which can be sensitive to the surrounding environment, making them excellent candidates for sensor applications.
Applications in Materials Science
Benzoxazole derivatives are significant in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their inherent fluorescence and charge-transporting properties make them suitable for use as emitters or host materials in OLED devices. The efficiency and color of the emitted light can be tuned by modifying the substituents on the benzoxazole core.
While research has focused on various substituted benzoxazoles for OLED applications, the specific use of 2-(Butylsulfanyl)-1,3-benzoxazole in this context is not documented. However, the introduction of a flexible butylsulfanyl group could influence the solid-state packing of the molecules, which is a critical factor in the performance of thin-film devices. The sulfur atom could also enhance intermolecular interactions, potentially affecting charge mobility. Further research would be necessary to determine the electroluminescent properties of this specific compound and its suitability for OLEDs.
Photochromic Agents and Laser Dyes
Benzoxazole derivatives have been investigated for their potential as photochromic agents and laser dyes. Photochromic materials can change their color upon exposure to light, a property that is valuable for applications such as optical data storage and smart windows. The benzoxazole scaffold can be incorporated into larger molecular systems that exhibit photochromism.
In the realm of laser dyes, benzoxazole-containing compounds are known for their high fluorescence quantum yields and photostability, which are essential characteristics for efficient laser operation. The emission wavelength of these dyes can be tuned by altering the molecular structure. While there is no specific information on this compound as a laser dye, the butylsulfanyl group could potentially influence the photophysical properties of the benzoxazole core, such as its absorption and emission spectra, and its solubility in various solvents used in dye lasers.
Organic Brightening Agents
Benzoxazole derivatives are widely used as organic brightening agents, also known as fluorescent whitening agents. These compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials such as textiles, plastics, and paper. The effectiveness of a brightening agent depends on its ability to absorb UV light efficiently and to fluoresce strongly in the desired wavelength range.
Commercial optical brighteners often contain benzoxazole or related heterocyclic systems. The butylsulfanyl group in this compound could enhance its solubility in polymeric materials, which would be an advantageous property for an organic brightening agent. However, detailed studies on the brightening efficiency and photostability of this specific compound have not been reported.
Scaffold for Complex Molecular Architecture Construction
The benzoxazole ring is a valuable scaffold in organic synthesis, providing a rigid and planar core that can be functionalized to build more complex molecular architectures. nih.govnih.gov The 2-position of the benzoxazole ring is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups. This makes 2-substituted benzoxazoles, including this compound, useful starting materials for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov
The butylsulfanyl group can be a handle for further chemical transformations. For example, the sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, creating new functional groups with different electronic and steric properties. Alternatively, the butyl chain could be modified to introduce other functionalities. The versatility of the benzoxazole scaffold, combined with the reactivity of the butylsulfanyl group, makes this compound a potentially useful building block for the construction of novel and complex molecules. figshare.com
Future Research Trajectories and Challenges
Development of Novel and Efficient Synthetic Routes for Butylsulfanyl-Benzoxazoles
A primary challenge in the progression of butylsulfanyl-benzoxazoles from laboratory curiosities to readily available research tools lies in the development of efficient and sustainable synthetic methodologies. Traditional methods for synthesizing 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures or the use of strong acids. nih.govnih.gov Other routes may require transition metal catalysts or toxic reagents, presenting drawbacks in terms of cost, environmental impact, and scalability. nih.govrsc.org
Table 1: Comparison of Synthetic Approaches for 2-Substituted Benzoxazoles
| Method | Precursors | Conditions | Advantages | Challenges & Future Directions |
| Classical Condensation | 2-Aminophenol (B121084), Butyric Acid/Derivative | High temperature, strong acids (e.g., PPA) nih.gov | Readily available starting materials | Harsh conditions, potential for side products, environmental concerns. nih.gov Future: Develop milder catalysts. |
| S-Alkylation | 2-Mercaptobenzoxazole (B50546), Butyl Halide | Base (e.g., K₂CO₃), organic solvent bohrium.comacs.org | Direct, relatively simple procedure | Optimization of base and solvent, potential for rearrangement products. acs.org Future: Explore phase-transfer catalysis. |
| Tf₂O-Promoted Cascade | 2-Aminophenol, Tertiary Amide | Triflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine | Mild conditions, broad substrate scope nih.gov | Use of expensive reagents. Future: Develop more cost-effective activating agents. |
| Green Synthesis | 2-Aminophenol, Aldehyde | Biocatalyst (e.g., amla extract), microwave irradiation researchgate.net | Environmentally friendly, rapid reaction times | Catalyst stability and reusability, limited to certain substrates. nih.gov Future: Expand catalyst scope for thio-derivatives. |
Advanced Spectroscopic Studies of Conformational Dynamics
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. For 2-(butylsulfanyl)-1,3-benzoxazole, the butyl chain introduces a degree of conformational freedom that is absent in many other 2-substituted benzoxazoles. Understanding how this chain orients itself relative to the planar benzoxazole (B165842) ring is critical for predicting its binding modes with biological targets.
While standard spectroscopic techniques like ¹H and ¹³C NMR are essential for structural confirmation, future research should employ more advanced methods to probe the molecule's dynamic behavior. tandfonline.comnih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of atoms, helping to elucidate the preferred conformations in solution. Furthermore, X-ray crystallography could determine the solid-state conformation, offering a precise snapshot of its structure. nih.gov A significant challenge will be to correlate these static and solution-phase structures with the dynamic conformations that occur during molecular interactions. Computational methods, validated by experimental spectroscopic data, will be invaluable in modeling this conformational landscape and understanding how the flexibility of the butylsulfanyl group influences its interaction with potential binding pockets.
High-Throughput Computational Screening for Specific Molecular Interactions
Identifying the biological targets of this compound is a critical step toward defining its potential therapeutic applications. High-throughput computational screening (HTCS) and molecular docking have become indispensable tools in modern drug discovery for rapidly evaluating the binding affinity of a compound against vast libraries of biological targets. nih.govijpsdronline.com This in silico approach can predict potential interactions and guide subsequent in vitro and in vivo testing, saving significant time and resources. nih.govnih.gov
Future research should leverage HTCS to screen this compound against a wide range of protein targets, such as kinases, enzymes, and receptors implicated in various diseases. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these initial docking studies by providing a more dynamic picture of the binding event, assessing the stability of the ligand-protein complex over time. nih.gov A key challenge is the accuracy of the scoring functions used in docking programs and the need to validate computational hits with experimental data. researchgate.net By combining computational screening with targeted biological assays, researchers can efficiently identify and validate the specific molecular interactions of this compound, paving the way for its development as a modulator of specific biological pathways.
Table 2: Computational Approaches for Investigating Molecular Interactions
| Technique | Purpose | Key Information Provided | Future Application for this compound |
| Molecular Docking | Predict binding mode and affinity | Binding energy score, key interacting residues (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov | Initial screening against kinase, antimicrobial, and anti-inflammatory targets. nih.govresearchgate.net |
| 3D-QSAR | Relate chemical structure to biological activity | Identification of structural features that enhance or diminish activity. tandfonline.comnih.gov | Designing new analogs with improved potency based on initial activity data. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complex with a target | Conformational stability, binding free energy, fluctuations of the ligand in the binding site. nih.gov | Assessing the stability of the compound in the active site of identified target proteins. |
| High-Throughput Virtual Screening (HTVS) | Screen large libraries of compounds against a target | Identification of potential "hit" compounds from a database. nih.gov | Identifying novel biological targets for the this compound scaffold. |
Exploration of Hybrid Molecular Systems Incorporating the this compound Moiety
Molecular hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, is a powerful approach for developing agents with multi-target activity or improved pharmacological profiles. researchgate.netnih.gov The benzoxazole nucleus is a popular component in such hybrids, often combined with other heterocyclic systems like triazoles, benzimidazoles, or thiazolidinones to create compounds with enhanced anticancer or antimicrobial properties. researchgate.netresearchgate.netnih.gov
A significant future research trajectory involves using this compound as a building block for novel hybrid molecules. The butylsulfanyl group can serve as a lipophilic anchor or a flexible linker, while the benzoxazole core provides a rigid platform for interaction. By strategically combining this moiety with other bioactive fragments, it may be possible to design hybrid compounds that can simultaneously modulate multiple biological targets, a promising strategy for treating complex diseases like cancer. researchgate.netnih.gov For example, linking it to a known DNA gyrase inhibitor could produce a potent antibacterial agent, or combining it with a kinase-inhibiting scaffold could yield a novel anticancer therapeutic. nih.gov The challenge lies in the rational design and synthesis of these complex hybrids to ensure that the individual components work synergistically to achieve the desired biological effect. nih.gov
Q & A
Q. SAR strategies :
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the phenyl ring, which enhance antifungal activity by increasing electrophilicity and membrane penetration .
- Bioisosteric replacement : Replace the butylsulfanyl group with heterocyclic thiols (e.g., 1,3,4-oxadiazole) to improve target binding .
- In vitro testing : Use standardized CLSI broth microdilution assays to determine MIC values against fungal strains (e.g., Candida albicans) .
Example : Derivatives with 2,4-dichlorophenyl substituents showed MIC values of 8–16 µg/mL, outperforming unsubstituted analogs .
Advanced: What strategies resolve contradictory biological activity data across different derivatives of this compound?
Contradictions may arise from:
- Purity issues : Validate compound purity via elemental analysis and HPLC (>95% purity required for reliable data) .
- Assay variability : Standardize testing conditions (e.g., pH, inoculum size) using CLSI guidelines .
- Structural confirmation : Re-analyze NMR and X-ray crystallography data to rule out isomerism or polymorphic effects .
- Computational validation : Perform molecular docking to verify if observed activities align with predicted target interactions (e.g., fungal cytochrome P450) .
Advanced: How does molecular docking contribute to the design of this compound-based antimicrobial agents?
Q. Methodology :
- Target selection : Identify microbial enzymes (e.g., fungal lanosterol 14α-demethylase) as docking targets .
- Software tools : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and interaction modes (e.g., hydrogen bonding with His310 or π-π stacking with heme) .
- Validation : Compare docking scores with experimental MIC values. For example, derivatives with high docking scores (-9.5 kcal/mol) correlated with MICs <10 µg/mL .
Basic: What are the challenges in optimizing reaction yields for multi-step syntheses of this compound derivatives?
Q. Common challenges :
- Intermediate instability : Imine intermediates may degrade under prolonged heating; use low-temperature oxidation (40–60°C) .
- Byproduct formation : Optimize catalyst ratios (nano-TiCl4·SiO2 at 1:1 molar ratio reduces side reactions) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) for high-purity products (>90% yield) .
Advanced: How do solvent-free conditions influence the synthesis efficiency of benzoxazole derivatives compared to traditional methods?
Q. Advantages :
- Higher yields : Eliminates solvent competition, improving reaction rates (e.g., 85–90% yield vs. 70% in ethanol) .
- Reduced waste : Aligns with green chemistry principles (E-factor <0.5) .
- Simplified workup : Direct crystallization from the reaction mixture minimizes purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
